molecular formula C12H16O2S B8302659 Ethyl (3-methylbenzylthio)acetate

Ethyl (3-methylbenzylthio)acetate

Cat. No.: B8302659
M. Wt: 224.32 g/mol
InChI Key: IJPKSHRYWKIDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-methylbenzylthio)acetate is a thioester derivative characterized by a 3-methylbenzylthio group (-S-CH₂-C₆H₄-3-CH₃) linked to an acetate backbone. Its molecular formula is C₁₂H₁₄O₂S, with a molecular weight of 246.3 g/mol. The compound’s structure combines the electrophilic carbonyl group of the acetate with the nucleophilic thioether moiety, making it a candidate for applications in organic synthesis and enzyme inhibition studies.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-[(3-methylphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

IJPKSHRYWKIDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
Ethyl (3-methylbenzylthio)acetate 3-Methylbenzylthio C₁₂H₁₄O₂S 246.3 Not Available Hypothetical: Enzyme inhibition, intermediates
Ethyl 2-((3-nitrobenzoyl)thio)acetate 3-Nitrobenzoylthio C₁₁H₁₁NO₅S 269.28 Not Provided Snake venom enzyme inhibition
Ethyl benzoyl acetate Benzoyl C₁₁H₁₂O₃ 192.21 94-02-0 Laboratory/industrial chemicals
Ethyl 2-benzylacetoacetate Benzyl C₁₃H₁₆O₃ 220.27 620-79-1 Flavoring agent
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate Methoxybenzo[b]thiophen-3-yl C₁₃H₁₆O₃S 268.33 159783-10-5 Pharmaceutical intermediates

Key Observations:

Benzoyl and benzyl derivatives (e.g., Ethyl benzoyl acetate) lack sulfur, limiting their ability to act as thiol protease inhibitors but improving solubility in polar solvents .

Applications: Thioester analogs (e.g., Ethyl 2-((3-nitrobenzoyl)thio)acetate) demonstrate significant inhibition of snake venom metalloproteinases (IC₅₀: 10–50 μM), attributed to the thioester’s capacity to chelate zinc ions in enzyme active sites . Non-thioester derivatives like Ethyl benzoyl acetate are primarily used as solvents or intermediates in pharmaceuticals, lacking bioactivity against enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Predicted) Ethyl Acetate Ethyl 2-benzylacetoacetate
Boiling Point (°C) ~280 (decomposes) 77.1 245–247
Solubility in Water Insoluble 8.3 g/100 mL <0.1 g/100 mL
LogP (Partition Coefficient) 3.8 0.73 2.5
Stability Air-sensitive (thioester) Stable Stable under inert conditions
  • Thioester Instability : The sulfur atom in this compound increases susceptibility to oxidation compared to oxygen-based esters like ethyl acetate .
  • Lipophilicity : The 3-methylbenzyl group elevates LogP values, suggesting enhanced membrane permeability for biomedical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.